molecular formula C21H25NO13 B12513364 (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(4-(hydroxymethyl)-2-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate

(2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(4-(hydroxymethyl)-2-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Cat. No.: B12513364
M. Wt: 499.4 g/mol
InChI Key: SUGKFMFBWQNBMQ-XDWAVFMPSA-N
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Description

The compound (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(4-(hydroxymethyl)-2-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic molecule with significant potential in various scientific fields. This compound features a tetrahydropyran ring substituted with acetoxymethyl and nitrophenoxy groups, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(4-(hydroxymethyl)-2-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves multiple steps:

    Formation of the Tetrahydropyran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydropyran ring.

    Introduction of Acetoxymethyl Groups: Acetoxymethyl groups are introduced via acetylation reactions using acetic anhydride in the presence of a catalyst such as pyridine.

    Attachment of the Nitrophenoxy Group: The nitrophenoxy group is attached through a nucleophilic substitution reaction, where a nitrophenol derivative reacts with the tetrahydropyran intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.

    Purification Techniques: Employing chromatography and crystallization methods to purify the final product.

    Catalyst Recycling: Implementing methods to recycle catalysts and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition Studies: Used to study the inhibition of specific enzymes due to its structural features.

Medicine

    Drug Development: Potential precursor in the synthesis of pharmaceutical compounds with therapeutic properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application:

    Enzyme Inhibition: Binds to the active site of enzymes, inhibiting their activity.

    Receptor Binding: Interacts with specific receptors in biological systems, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(4-(hydroxymethyl)-2-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
  • (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(4-(methoxymethyl)-2-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Uniqueness

  • Structural Complexity : The presence of multiple functional groups makes it a versatile intermediate.
  • Reactivity : The combination of acetoxymethyl and nitrophenoxy groups provides unique reactivity patterns.

This detailed article provides a comprehensive overview of (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(4-(hydroxymethyl)-2-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

Molecular Formula

C21H25NO13

Molecular Weight

499.4 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-(hydroxymethyl)-2-nitrophenoxy]oxan-2-yl]methyl acetate

InChI

InChI=1S/C21H25NO13/c1-10(24)30-9-17-18(31-11(2)25)19(32-12(3)26)20(33-13(4)27)21(35-17)34-16-6-5-14(8-23)7-15(16)22(28)29/h5-7,17-21,23H,8-9H2,1-4H3/t17-,18+,19+,20-,21-/m1/s1

InChI Key

SUGKFMFBWQNBMQ-XDWAVFMPSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C(C=C2)CO)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)CO)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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